5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxin ring, a dimethylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the oxazole ring, and the coupling of these rings with the dimethylphenyl group. Common reagents used in these reactions include:
Benzodioxin formation: This step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Oxazole ring formation: This can be achieved through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Coupling reactions: The final coupling of the benzodioxin and oxazole rings with the dimethylphenyl group can be carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted dimethylphenyl derivatives.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-12-3-5-15(9-13(12)2)21-20(23)16-11-18(26-22-16)14-4-6-17-19(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) |
InChI Key |
CZCDMVOQIKTAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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